Ertapenem disodium is a broad-spectrum antibiotic belonging to the carbapenem class, primarily used for treating various bacterial infections. It is particularly effective against Gram-positive and Gram-negative bacteria, including some resistant strains. Ertapenem disodium is marketed under the brand name Invanz and is commonly administered via intravenous or intramuscular injection.
Ertapenem disodium is derived from the natural product thienamycin, which was first isolated in the 1970s. It is classified as a beta-lactam antibiotic, specifically a carbapenem, characterized by its stable structure against many beta-lactamases that typically inactivate other antibiotics. This stability allows ertapenem to maintain its efficacy against a wide range of pathogens.
The synthesis of ertapenem disodium involves several complex steps. One notable method includes the condensation of specific precursor compounds in the presence of a base and solvent, followed by deprotection steps to yield the final product.
A more efficient telescopic process has been developed that minimizes the need for extensive purification steps, thus making it more suitable for industrial production .
Ertapenem disodium has a molecular formula of CHNNaOS. Its structure features a beta-lactam ring fused with a five-membered ring containing sulfur, which contributes to its antibacterial activity. The compound's stereochemistry is crucial for its biological activity, with specific configurations at several chiral centers.
Ertapenem disodium can undergo various chemical reactions typical of beta-lactam antibiotics, including:
The stability of ertapenem disodium in different pH environments has been extensively studied, revealing that it is particularly sensitive to acidic conditions, which can lead to rapid degradation .
Ertapenem exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for cross-linking peptidoglycan layers in bacterial cell walls. This binding prevents proper cell wall formation, leading to cell lysis and death.
Ertapenem disodium exhibits several notable physical and chemical properties:
Additionally, analytical methods such as high-performance liquid chromatography (HPLC) are employed to assess purity and stability during formulation development .
Ertapenem disodium is primarily used in clinical settings for treating infections caused by susceptible bacteria. Its applications include:
Research continues into developing new formulations and prodrugs of ertapenem to improve its pharmacokinetics and expand its therapeutic applications .
The synthesis of ertapenem disodium hinges on two advanced intermediates: the 4-nitrobenzyl-protected β-methyl carbapenem enol phosphate and a thiol side chain derived from trans-4-hydroxy-L-proline. The enol phosphate intermediate (e.g., compound 71) serves as the electrophilic core for C-3 side-chain attachment, while the thiol moiety is synthesized via a multistep modification of trans-4-hydroxy-L-proline. This involves bis-activation (mesylation/carboxyl activation), cyclization to a thiolactone, and aminolysis with 3-aminobenzoic acid to form the functionalized pyrrolidinylthio side chain (e.g., compound 70) [9]. Coupling occurs under cryogenic conditions (-40°C) to preserve β-lactam integrity, followed by catalytic hydrogenation for nitrobenzyl deprotection [7] [9].
Sodium bicarbonate (NaHCO₃) plays a dual role during the hydrogenolysis step:
Critical optimizations include:
Table 1: Optimization Strategies for Key Synthesis Steps
Synthetic Step | Classic Condition | Optimized Condition | Impact on Yield/Purity |
---|---|---|---|
Thiol-Core Coupling | DIEA at -30°C | TMG at -40°C | Yield ↑ 15%; Epimerization ↓ 90% |
Hydrogenolysis | Unbuffered Pd/C/H₂ | NaHCO₃-buffered Pd/C/H₂ | Degradation ↓ 70%; Yield ↑ 25% |
Purification | Aqueous chromatography | Ion-pair extraction & crystallization | Purity ↑ to >99%; Cost ↓ 40% |
Ertapenem disodium’s instability in aqueous solutions necessitates lyophilized formulations. The process involves:
Sterility and stability are controlled through:
Rigorous testing includes:
Table 2: Quality Control Tests for Ertapenem Disodium Drug Product
Test Parameter | Method | Acceptance Criterion | Purpose |
---|---|---|---|
Potency | HPLC-UV | 90.0–115.0% of label claim | Ensures therapeutic efficacy |
Related substances | HPLC-UV | Individual impurity ≤1.0%; Total ≤2.0% | Monitors degradation products |
Residual moisture | Karl Fischer titration | ≤1.0% w/w | Prevents hydrolysis during storage |
Reconstitution time | Visual/physical stopwatch | Complete dissolution in ≤2 min | Facilitates clinical administration |
Sterility | Membrane filtration | No growth in 14-day incubation | Confirms absence of viable microbes |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7